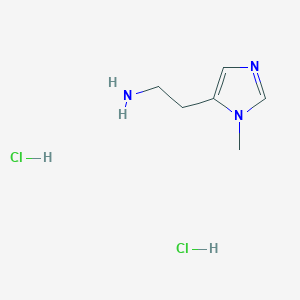

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 3-Metilhistamina (dihidrocloruro) es un derivado metilado de la histamina, una amina biogénica que participa en varios procesos fisiológicos. Es un producto de degradación de la histamina y está asociado con respuestas inmunitarias . El compuesto se utiliza a menudo en la investigación científica para estudiar el metabolismo de la histamina y sus efectos en los sistemas biológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 3-Metilhistamina (dihidrocloruro) se puede sintetizar mediante la metilación de la histamina. El proceso implica la reacción de la histamina con un agente metilante como el yoduro de metilo en presencia de una base como el hidróxido de sodio. La reacción suele tener lugar en un medio acuoso o alcohólico bajo condiciones controladas de temperatura.

Métodos de Producción Industrial: La producción industrial de 3-Metilhistamina (dihidrocloruro) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final. El compuesto se cristaliza y purifica para obtener la forma de sal dihidrocloruro.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-Metilhistamina (dihidrocloruro) sufre varias reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar los derivados de imidazol correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en histamina u otras aminas relacionadas.

Sustitución: El anillo de imidazol puede sufrir reacciones de sustitución con electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se emplean reactivos electrófilos como los haluros de alquilo o los cloruros de acilo en condiciones ácidas o básicas.

Productos Principales:

Oxidación: Derivados de imidazol.

Reducción: Histamina u aminas relacionadas.

Sustitución: Varios compuestos de imidazol sustituidos.

Aplicaciones Científicas De Investigación

La 3-Metilhistamina (dihidrocloruro) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como estándar en métodos analíticos para estudiar el metabolismo de la histamina.

Biología: Investiga el papel de la histamina y sus metabolitos en las respuestas inmunitarias y la señalización celular.

Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento de reacciones alérgicas y afecciones inflamatorias.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y herramientas de diagnóstico relacionados con la histamina.

Mecanismo De Acción

La 3-Metilhistamina (dihidrocloruro) ejerce sus efectos interactuando con los receptores de la histamina, en particular los receptores H1 y H2 . Actúa como agonista o antagonista, dependiendo del subtipo de receptor y el contexto biológico. El compuesto influye en varios procesos fisiológicos, incluida la vasodilatación, la secreción de ácido gástrico y la neurotransmisión. Los objetivos moleculares y las vías implicadas incluyen la activación de los receptores acoplados a proteínas G y las subsiguientes cascadas de señalización intracelular.

Compuestos Similares:

Histamina: El compuesto parental, involucrado en numerosos procesos fisiológicos.

1-Metilhistamina: Otro derivado metilado con actividades biológicas distintas.

2-Metilhistamina: Un isómero estructural con diferentes afinidades y efectos de los receptores.

Singularidad: La 3-Metilhistamina (dihidrocloruro) es única debido a su patrón específico de metilación, que influye en su interacción con los receptores de la histamina y su estabilidad metabólica. Esto la convierte en una herramienta valiosa para estudiar las vías relacionadas con la histamina y desarrollar terapias dirigidas.

Comparación Con Compuestos Similares

Histamine: The parent compound, involved in numerous physiological processes.

1-Methylhistamine: Another methylated derivative with distinct biological activities.

2-Methylhistamine: A structural isomer with different receptor affinities and effects.

Uniqueness: 3-Methylhistamine (dihydrochloride) is unique due to its specific methylation pattern, which influences its interaction with histamine receptors and its metabolic stability. This makes it a valuable tool in studying histamine-related pathways and developing targeted therapies.

Propiedades

IUPAC Name |

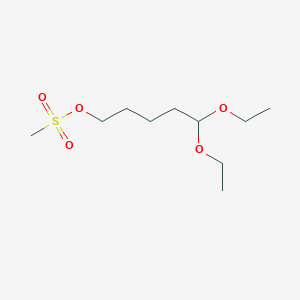

2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEIZIDNCJBKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585229 |

Source

|

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36475-47-5 |

Source

|

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)